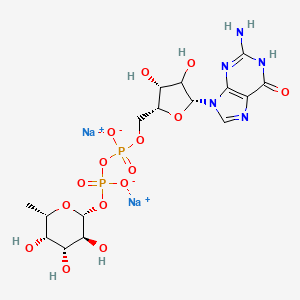

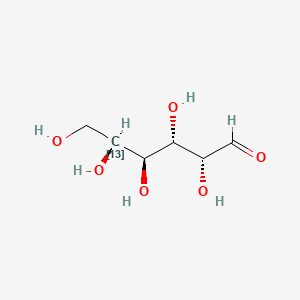

GDP-L-fucose (disodium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GDP-L-fucose (disodium) is a nucleotide sugar that serves as a crucial substrate for the biosynthesis of fucosylated oligosaccharides. These oligosaccharides are important components in various biological processes, including cell-cell recognition, immune response, and pathogen interactions. GDP-L-fucose is widely used in the (chemo)enzymatic synthesis of glycans, which are essential for the structural and functional diversity of glycoproteins and glycolipids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The biosynthesis of GDP-L-fucose begins with the conversion of GDP-D-mannose to GDP-4-keto-6-deoxymannose by the enzyme GDP-D-mannose 4,6-dehydratase. This intermediate is then converted to GDP-L-fucose by GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase . The enzymatic conversion from GDP-D-mannose to GDP-L-fucose can be optimized and the final product purified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) analyses .

Industrial Production Methods: Industrial production of GDP-L-fucose often involves recombinant DNA technology. Genes encoding the necessary enzymes are cloned into expression vectors and overexpressed in host organisms such as Escherichia coli. The recombinant enzymes are then purified and used to catalyze the conversion of GDP-D-mannose to GDP-L-fucose . This method allows for the large-scale production of GDP-L-fucose with high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: GDP-L-fucose primarily undergoes enzymatic reactions, particularly those catalyzed by fucosyltransferases. These enzymes transfer the fucose moiety from GDP-L-fucose to acceptor molecules, forming fucosylated oligosaccharides .

Common Reagents and Conditions: The enzymatic reactions involving GDP-L-fucose typically require divalent cations such as magnesium or calcium ions for optimal activity. The reactions are usually carried out at a pH of around 7.5 .

Major Products: The major products of reactions involving GDP-L-fucose are fucosylated oligosaccharides, which play critical roles in various biological processes, including cell signaling, immune response, and pathogen recognition .

Applications De Recherche Scientifique

Chemistry: In chemistry, GDP-L-fucose is used as a substrate in the synthesis of complex glycans. These glycans are important for studying the structure and function of glycoproteins and glycolipids .

Biology: In biological research, GDP-L-fucose is used to study the role of fucosylation in cell-cell interactions, immune response, and pathogen recognition. It is also used in the study of glycosylation pathways and the enzymes involved in these processes .

Medicine: In medicine, GDP-L-fucose is used in the development of therapeutics targeting fucosylation pathways. For example, it is used in the synthesis of glycan-based drugs and in the study of diseases associated with abnormal fucosylation, such as cancer and congenital disorders of glycosylation .

Industry: In the industrial sector, GDP-L-fucose is used in the production of fucosylated oligosaccharides for use in functional foods, nutraceuticals, and cosmetics. These oligosaccharides have been shown to have prebiotic effects and to enhance the immune response .

Mécanisme D'action

GDP-L-fucose exerts its effects by serving as a donor of fucose moieties in enzymatic reactions catalyzed by fucosyltransferases. These enzymes transfer the fucose moiety from GDP-L-fucose to acceptor molecules, forming fucosylated oligosaccharides. The fucosylated oligosaccharides then participate in various biological processes, including cell signaling, immune response, and pathogen recognition .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- GDP-D-mannose

- GDP-L-galactose

- GDP-D-glucose

Uniqueness: GDP-L-fucose is unique in its role as a donor of fucose moieties in the biosynthesis of fucosylated oligosaccharides. Unlike other nucleotide sugars, GDP-L-fucose is specifically involved in the fucosylation of glycoproteins and glycolipids, which are critical for various biological processes .

Propriétés

Formule moléculaire |

C16H23N5Na2O15P2 |

|---|---|

Poids moléculaire |

633.3 g/mol |

Nom IUPAC |

disodium;[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate |

InChI |

InChI=1S/C16H25N5O15P2.2Na/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27;;/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27);;/q;2*+1/p-2/t4-,5+,7+,8-,9+,10?,11-,14+,15+;;/m0../s1 |

Clé InChI |

BUWGXAMQXMUESR-HFCJURAGSA-L |

SMILES isomérique |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+] |

SMILES canonique |

CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12405891.png)

![1-[(2R,3R,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405933.png)

![9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12405966.png)